![molecular formula C10H19Cl2N3O2 B2671641 2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride CAS No. 1052534-19-6](/img/structure/B2671641.png)
2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride
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Overview
Description
“2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride” is a chemical compound with the CAS Number: 1052534-19-6 . It has a molecular weight of 284.19 . The IUPAC name for this compound is 2-[4-(chloroacetyl)-1-piperazinyl]-N,N-dimethylacetamide hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18ClN3O2.ClH/c1-12(2)10(16)8-13-3-5-14(6-4-13)9(15)7-11;/h3-8H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 284.19 .Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential. In a study by Mehta et al , a series of derivatives containing this compound were synthesized and evaluated. Notably, compounds 3, 8, 11, and 12 displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. These findings suggest that this compound could be explored further as a potential antimicrobial agent.
Modification of Physicochemical Properties
Researchers have also explored modifying the compound’s physicochemical properties to enhance its pharmacokinetic profile. Specifically, C-7 multi-ring substituents were chosen to alter size, charge, and lipophilicity. These modifications could impact bacterial cell penetrability, affecting permeability-based antibiotic resistance, and potentially contribute to anti-biofilm activity .
Mehta, S., Kumar, S., Marwaha, R. K., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13, 113. Read more
Gabriel, M., Araniciu, C., Oniga, S. D., Vlase, L., Pîrnău, A., Nadăș, G. C., Novac, C. Ș., & Matei, I. A. (2019). Design, synthesis and biological evaluation of new piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues as antimicrobial agents. Molecules, 24(21), 3959. Read more
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental exposure or if medical advice is needed .
properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O2.ClH/c1-12(2)10(16)8-13-3-5-14(6-4-13)9(15)7-11;/h3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBBOCPKHBGVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCN(CC1)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride |
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